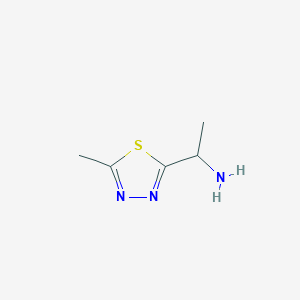

1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine

Description

1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine is a 1,3,4-thiadiazole derivative characterized by a methyl group at the 5-position of the thiadiazole ring and an ethanamine substituent at the 2-position. Its molecular formula is C₅H₉N₃S, with a SMILES representation of CC1=NN=C(S1)C(C)N and an InChIKey of LLJVSWLXTLQUJE-UHFFFAOYSA-N . The compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antitumor, antimicrobial, and insecticidal properties . Its structural flexibility allows for modifications that influence pharmacological and physicochemical properties, making it a scaffold of interest in medicinal chemistry.

Properties

IUPAC Name |

1-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-3(6)5-8-7-4(2)9-5/h3H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJVSWLXTLQUJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368716-31-7 | |

| Record name | 1-(5-methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with ethylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to achieve high-quality output .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Materials Science: Thiadiazole derivatives are explored for their electronic properties, making them useful in the development of organic semiconductors and other advanced materials.

Biological Studies: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. In the context of its antimicrobial and anticancer activities, the compound is believed to interfere with DNA replication and repair processes. This disruption can inhibit the growth and proliferation of bacterial and cancer cells. The exact pathways and molecular targets involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

Antitumor Activity

Antimicrobial and Insecticidal Activity

- 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine : Shows insecticidal and fungicidal activity due to hydrogen-bonding interactions with microbial enzymes .

- 5-Phenyl-1,3,4-thiadiazol-2-amine Derivatives : Broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Crystallographic and Structural Insights

- Target Compound: No crystallographic data is available, but analogues like 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine exhibit planar thiadiazole rings with dihedral angles of 18.2°–30.3° relative to substituent rings, influencing crystal packing via N–H···N hydrogen bonds .

- 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine : Forms a 2D supramolecular network through similar hydrogen bonds, critical for stabilizing bioactive conformations .

Biological Activity

1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine, a derivative of the 1,3,4-thiadiazole family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the methyl group at the 5-position enhances its solubility and potentially its bioactivity. The structural formula can be represented as follows:

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1,3,4-thiadiazole derivatives. For instance:

- Antibacterial Effects : A study highlighted that various 2-amino-1,3,4-thiadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds containing the thiadiazole moiety showed minimum inhibitory concentration (MIC) values ranging from 32.6 μg/mL to higher values depending on the specific substitutions on the thiadiazole ring .

| Compound | MIC (μg/mL) | Bacteria Tested |

|---|---|---|

| Compound A | 32.6 | Staphylococcus aureus |

| Compound B | 47.5 | Escherichia coli |

| Compound C | 62.5 | Pseudomonas aeruginosa |

- Antifungal Effects : In another assessment, certain thiadiazole derivatives exhibited antifungal activity against strains such as Aspergillus niger and Candida albicans, with varying degrees of effectiveness .

2. Anticancer Activity

Research has indicated that derivatives of this compound possess anticancer properties:

- Cell Viability Studies : Compounds derived from this scaffold showed promising results in reducing cell viability in cancer cell lines such as LoVo (IC50 = 2.44 µM) and MCF-7 (IC50 = 23.29 µM). These findings suggest that modifications on the thiadiazole ring can significantly influence anticancer efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | LoVo | 2.44 |

| Compound E | MCF-7 | 23.29 |

3. Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has also been explored:

- Mechanism of Action : Some studies suggest that these compounds may inhibit specific inflammatory pathways and cytokine production, contributing to their therapeutic profile in inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several new thiadiazole derivatives and tested their antimicrobial activity against various pathogens. Results indicated that some compounds displayed significant inhibition zones against Salmonella typhi and E. coli, reinforcing the potential of these derivatives as antibacterial agents .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer effects of a series of thiadiazole derivatives on human cancer cell lines. The results demonstrated that specific substitutions on the thiadiazole ring could enhance cytotoxicity against cancer cells while maintaining low toxicity in normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine?

- Methodological Answer : A common approach involves reacting 5-methyl-1,3,4-thiadiazole-2-carboxylic acid derivatives with ethylamine precursors. For example, thiosemicarbazide can be condensed with a substituted acetic acid in the presence of POCl₃ under reflux, followed by cyclization (as seen in analogous thiadiazole syntheses) . Purification often involves recrystallization from ethanol or acetone, as demonstrated in crystal structure studies of related compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : To confirm the amine (-NH₂) and methyl groups. For example, ¹H NMR signals for the methyl group typically appear at δ ~2.5 ppm, while amine protons resonate between δ 5.0–6.0 ppm in DMSO-d₆ .

- IR : Stretching vibrations for N-H (3200–3400 cm⁻¹) and C-S (650–750 cm⁻¹) bonds are diagnostic .

- Elemental Analysis : Used to verify molecular composition (C, H, N, S percentages) .

Q. How can the purity of this compound be assessed prior to biological testing?

- Methodological Answer :

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is typically required for pharmacological studies .

- Melting Point Analysis : Compare observed values with literature data (e.g., analogous thiadiazoles melt between 150–200°C) .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions. For example, in related 5-methylthiadiazole derivatives, N–H···N hydrogen bonds form 2D supramolecular networks, affecting solubility and stability . SHELX software (e.g., SHELXL) is widely used for refinement, with restraints applied to anisotropic displacement parameters for accurate modeling .

Q. What computational strategies predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic centers (e.g., the thiadiazole ring’s sulfur and nitrogen atoms). Fukui indices can highlight sites prone to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., enzymes) using programs like GROMACS, focusing on hydrogen bonding and hydrophobic contacts .

Q. How can structural modifications enhance the compound’s bioactivity?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at the thiadiazole 5-position to improve antimicrobial activity, as seen in fluorinated analogs .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkyl chain lengths on the ethanamine moiety and test against bacterial models (e.g., E. coli). Activity trends correlate with logP values and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.